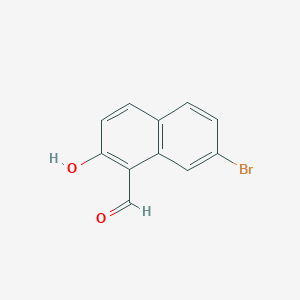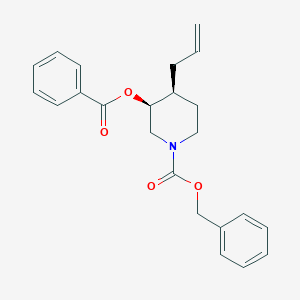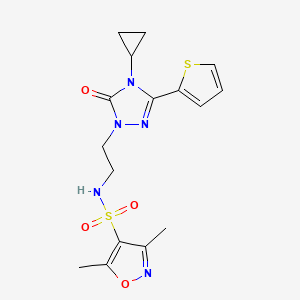
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Methoxybenzylidene)benzenesulfonohydrazide is a chemical compound with the linear formula C14H14N2O3S . It has a molecular weight of 290.343 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N’-(4-Methoxybenzylidene)benzenesulfonohydrazide has been reported in the literature . The compound was synthesized and characterized using various spectroscopic methods, including IR, Raman, 1H, and 13C NMR .Molecular Structure Analysis
The molecular structure of N’-(4-Methoxybenzylidene)benzenesulfonohydrazide is represented by the linear formula C14H14N2O3S . The potential energy surfaces (PES) of the molecule were obtained by varying the degree of torsional freedom from 0° to 360° in 4° increments .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide has been synthesized and thoroughly characterized. Detailed analysis includes elemental analysis, IR, Raman, 1H, and 13C NMR spectral data. Conformers of the molecule were optimized using density functional theory (DFT), highlighting its structural aspects. Vibrational spectra were measured in the solid phase IR, providing insights into the molecular structure and charge distribution (Aydin & Aslan, 2021).
Sensor Development
This compound has been utilized in the development of sensor probes. It was used to create a selective sensor for gallium (Ga3+) ions, involving deposition onto a glassy carbon electrode. This sensor demonstrated high sensitivity and reasonable results in biological and environmental samples (Hussain et al., 2018).
Biological Activity
Schiff base compounds, including derivatives of this compound, have been studied for their biological activities. These activities range from antibacterial, antifungal, to antioxidant and cytotoxic effects. Additionally, these compounds show potential in interacting with DNA, suggesting their applicability in biologically relevant fields (Sirajuddin et al., 2013).
Photodynamic Therapy Application
The compound has been investigated for its potential in photodynamic therapy for cancer treatment. Its derivatives have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, which are crucial for Type II mechanisms in cancer therapy (Pişkin et al., 2020).
Corrosion Inhibition
This compound derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application is significant in industrial processes where corrosion prevention is critical (Singh & Quraishi, 2016).
Safety and Hazards
Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . Researchers are responsible for confirming the product’s identity and/or purity . More detailed safety and hazard information would typically be available in the product’s Material Safety Data Sheet (MSDS).
Eigenschaften
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-13-9-7-12(8-10-13)11-15-16-20(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUAEWHFTPLOTQ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2781689.png)

![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781692.png)
![(2Z)-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide](/img/structure/B2781693.png)


![7-benzyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2781696.png)
![2-Chloro-N-[4-(3,4-difluorophenyl)pyrimidin-2-yl]acetamide](/img/structure/B2781698.png)

![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2781702.png)

